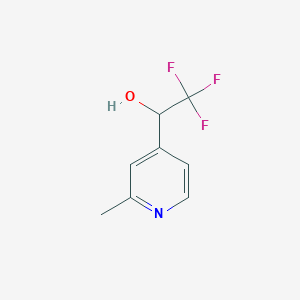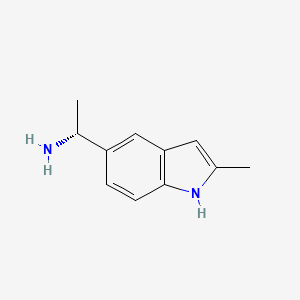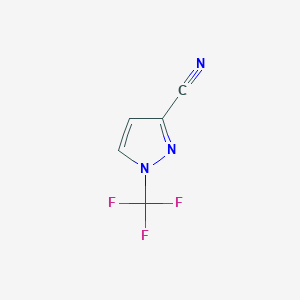
(R)-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride typically involves the esterification of ®-3-amino-3-(2-methoxyphenyl)propanoic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction conditions include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of ®-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
化学反応の分析
Types of Reactions
®-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
®-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of bioactive metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
- ®-3-amino-3-(2-methoxyphenyl)propanoic acid
Uniqueness
®-Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is unique due to its specific chiral configuration and the presence of both amino and methoxy functional groups. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and other bioactive compounds.
特性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H/t9-;/m1./s1 |
InChIキー |
RQROSGBYFAHSDJ-SBSPUUFOSA-N |
異性体SMILES |
COC1=CC=CC=C1[C@@H](CC(=O)OC)N.Cl |
正規SMILES |
COC1=CC=CC=C1C(CC(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(benzyloxy)-7-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12960614.png)
![tert-butyl 5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960615.png)

![(1E,3Z,9E,11Z)-2,10-bis(benzenesulfonyl)tricyclo[10.4.0.04,9]hexadeca-1,3,5,7,9,11,13,15-octaene](/img/structure/B12960623.png)


![5-Amino-2-methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12960670.png)
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanenitrile](/img/structure/B12960677.png)
![Pyrrolo[1,2-a]quinoxalin-9-amine](/img/structure/B12960680.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-1H-inden-5-yl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12960696.png)
